molecular formula C5H9NO B1348299 5-methoxy-3,4-dihydro-2H-pyrrole CAS No. 5264-35-7

5-methoxy-3,4-dihydro-2H-pyrrole

Cat. No. B1348299
CAS RN: 5264-35-7
M. Wt: 99.13 g/mol
InChI Key: QYGNDKJRRNVSEC-UHFFFAOYSA-N
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Description

“5-methoxy-3,4-dihydro-2H-pyrrole” is a chemical compound with the molecular formula C5H9NO . It has a molecular weight of 99.13 . This compound is also known as 2-Methoxy-1-pyrroline .


Synthesis Analysis

The synthesis of “5-methoxy-3,4-dihydro-2H-pyrrole” involves various chemical reactions . It acts as a reagent in the design and preparation of dihydroindolones and dihydroindolizinones . More detailed information about its synthesis can be found in related peer-reviewed papers .


Molecular Structure Analysis

The molecular structure of “5-methoxy-3,4-dihydro-2H-pyrrole” can be represented by the SMILES string COC1=NCCC1 . More details about its molecular structure can be found in the ChemSpider database .


Chemical Reactions Analysis

“5-methoxy-3,4-dihydro-2H-pyrrole” is involved in various chemical reactions . It acts as a reagent in the design and preparation of dihydroindolones and dihydroindolizinones . More detailed information about its chemical reactions can be found in related peer-reviewed papers .


Physical And Chemical Properties Analysis

“5-methoxy-3,4-dihydro-2H-pyrrole” has a density of 1.05±0.1 g/cm3 . Its boiling point is 118-121 °C . More details about its physical and chemical properties can be found in the ChemSpider database .

Safety And Hazards

When handling “5-methoxy-3,4-dihydro-2H-pyrrole”, it is recommended to avoid direct contact with skin and eyes. If contact occurs, it should be immediately washed off with a large amount of water . It should be handled in a well-ventilated place and stored away from fire sources and oxidizers .

properties

IUPAC Name

5-methoxy-3,4-dihydro-2H-pyrrole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO/c1-7-5-3-2-4-6-5/h2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYGNDKJRRNVSEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90326564
Record name 5-methoxy-3,4-dihydro-2H-pyrrole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90326564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

99.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-methoxy-3,4-dihydro-2H-pyrrole

CAS RN

5264-35-7
Record name 5-methoxy-3,4-dihydro-2H-pyrrole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90326564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Methoxy-1-Pyrroline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
41
Citations
OY Grevtsov, OV Zaremba, AB Bondarenko… - 2013 - dspace.nuph.edu.ua
A facile method for synthesis of 2,3-dihydro-1H-pyrrolo[2,1-c][1,4]benzothiazines by interaction of methylenactive (2-fluorophenyl)sulfones with homologues of either 5-methoxy-3,4-…
Number of citations: 4 dspace.nuph.edu.ua
DA Flosser, RA Olofson - Synthetic communications, 2003 - Taylor & Francis
The literature synthesis of 5-dialkylamino-3,4-dihydro-2H-pyrroles from 5-methoxy-3,4-dihydro-2H-pyrrole has been much improved. In initial assays, the pyrrolinium salts obtained on …
Number of citations: 4 www.tandfonline.com
QZ Zhang, CF Wan, Y Ma, NN Qin, CY Ke… - Russian Journal of …, 2019 - Springer
3-(Piperidin-4-yl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole was synthesized through a four-step process including etherification, hydrazonation, cyclization, and reduction with an …
Number of citations: 3 link.springer.com
G Dannhardt, W Meindl, S Gussmann, S Ajili… - European journal of …, 1987 - Elsevier
7-Hydroxy-2,3-dihydro-1H-indolizin-5-ones with various substituents as well as their pyranno annelated derivatives were synthesized by reaction of Δ 1 -pyrrolines with ‘magic …
Number of citations: 37 www.sciencedirect.com
CA Zezza, MB Smith, BA Ross, A Arhin… - The Journal of Organic …, 1984 - ACS Publications
The reaction of lactim ethers 1-3 with organolithium reagents has been found to be an effective method for the preparation of cyclic 2-alkyl imines 4-6. The method is most effective for …
Number of citations: 37 pubs.acs.org
DV Gribkov, SJ Pastine, M Schnürch… - Journal of the American …, 2007 - ACS Publications
This paper describes the development of a new catalytic transformation, the ruthenium-catalyzed decarbonylative arylation of cyclic 2-amino esters, which replaces the ester group with …
Number of citations: 77 pubs.acs.org
R Aumann, Z Yu, R Fröhlich - Organometallics, 1998 - ACS Publications
Reaction of five- and six-membered O-alkyl lactims ∼(CH 2 ) n −N C(OR)∼ 5 (n = 3) and 7 (n = 4) with (1-alkynyl)carbene complexes (CO) 5 M C(OEt)C⋮CPh 1 (a, M = Cr; b, W) gives …
Number of citations: 19 pubs.acs.org
PB Hitchcock, S Rahman, DW Young - Organic & biomolecular …, 2003 - pubs.rsc.org
In an alternative strategy to the use of δ-lactam urethanes for the preparation of homologues of AMPA-type glutamate antagonists, we have used 5-exomethylene derivatives of …
Number of citations: 13 pubs.rsc.org
A Liu, J Han, A Nakano, H Konno, H Moriwaki, H Abe… - Chirality, 2022 - Wiley Online Library
Amino acids (AAs) play an important role in the modern health industry as key synthetic precursors for pharmaceuticals, biomaterials, biosensors, and drug delivery systems. Currently, …
Number of citations: 19 onlinelibrary.wiley.com
O Kuleshova - 2018 - theses.hal.science
The research carried out in the course of this PhD work is centered on cyclic 2-azahetaryl-3-enaminonitrile derivatives which represent an attractive scaffold due to its high number of …
Number of citations: 1 theses.hal.science

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